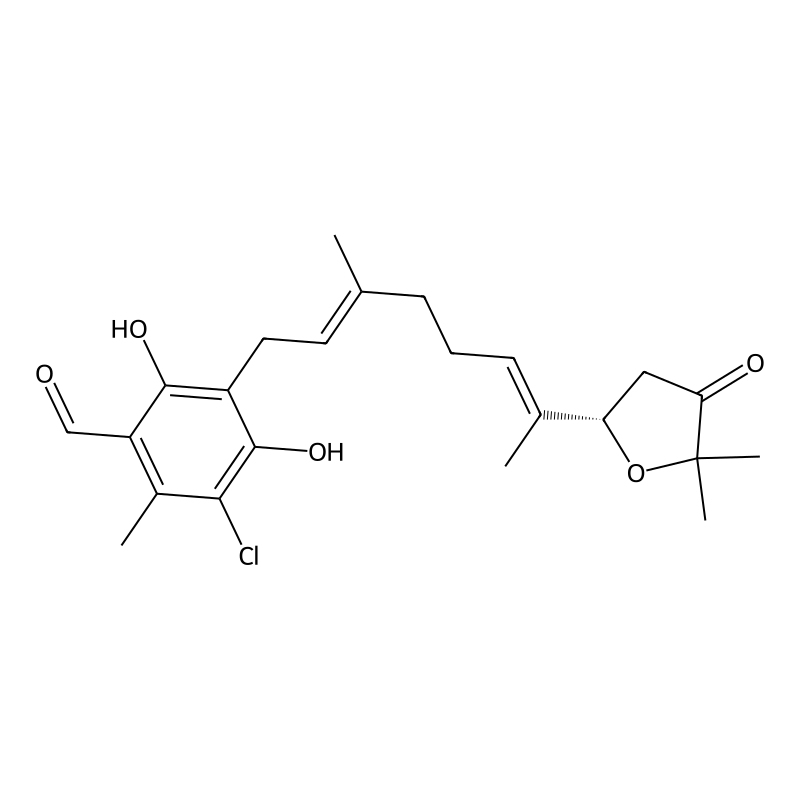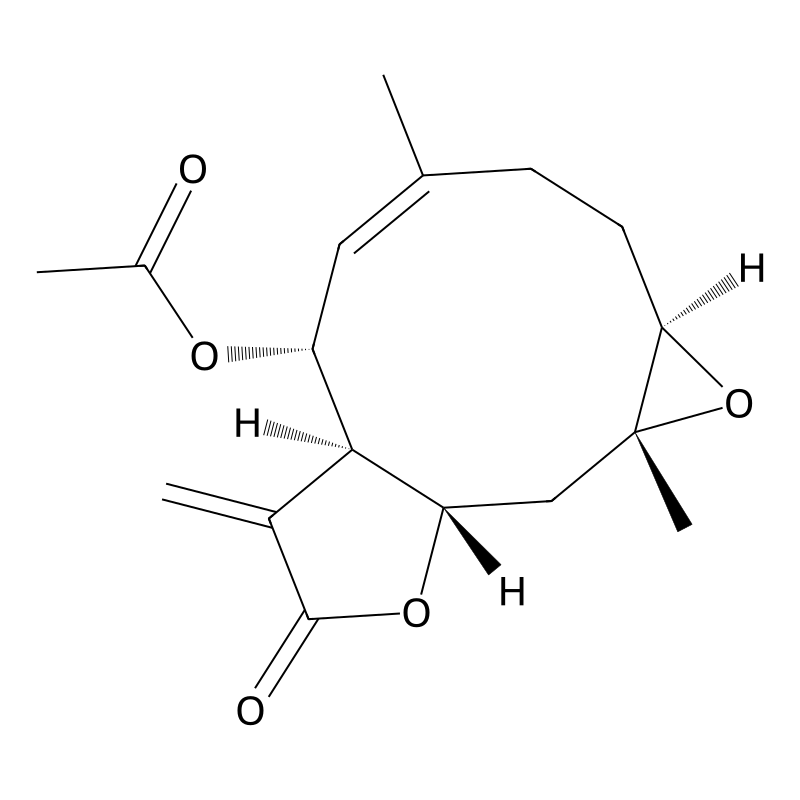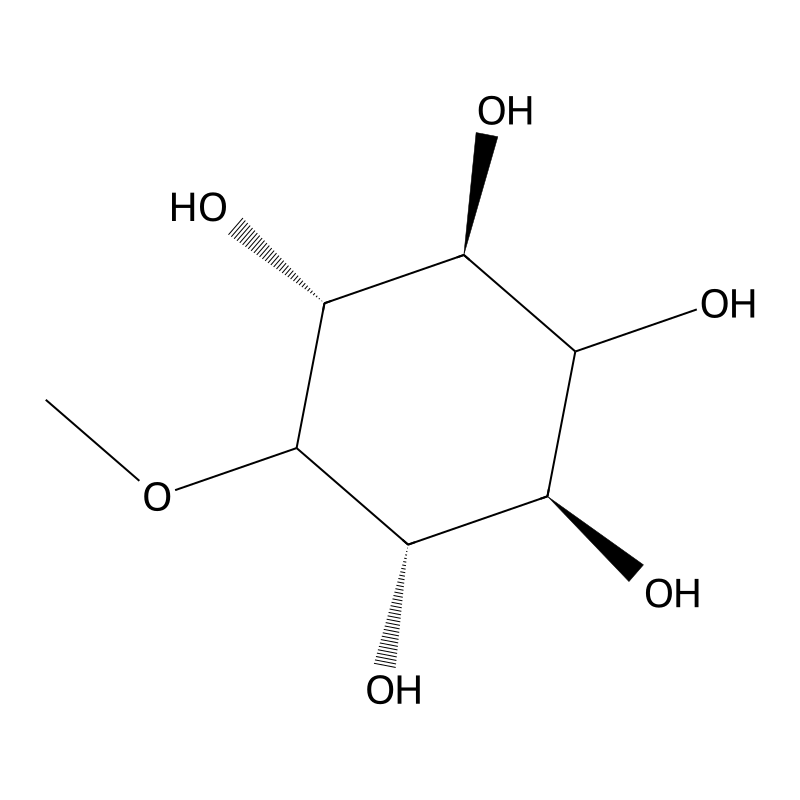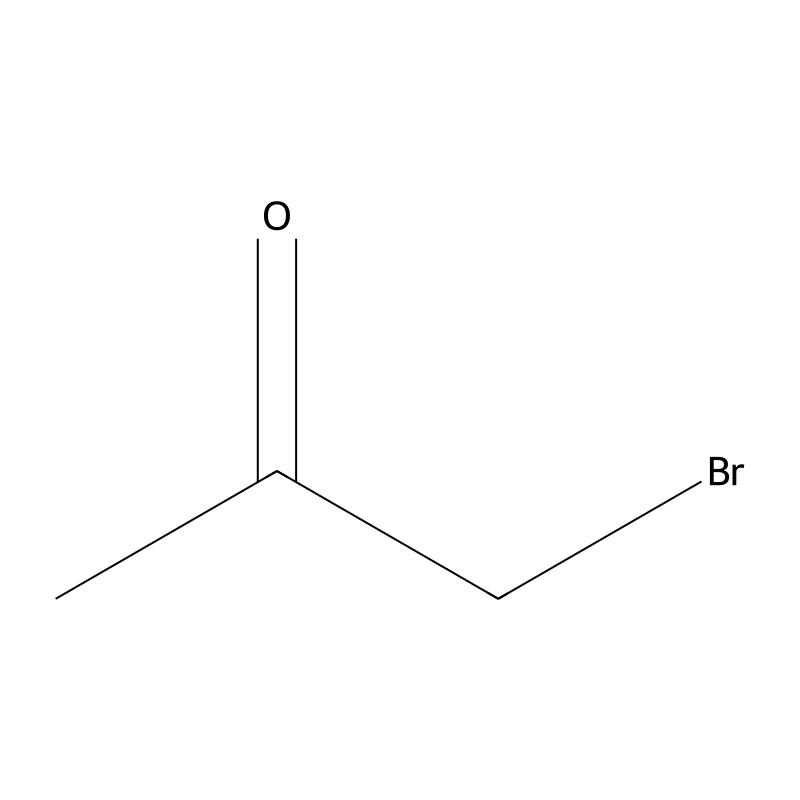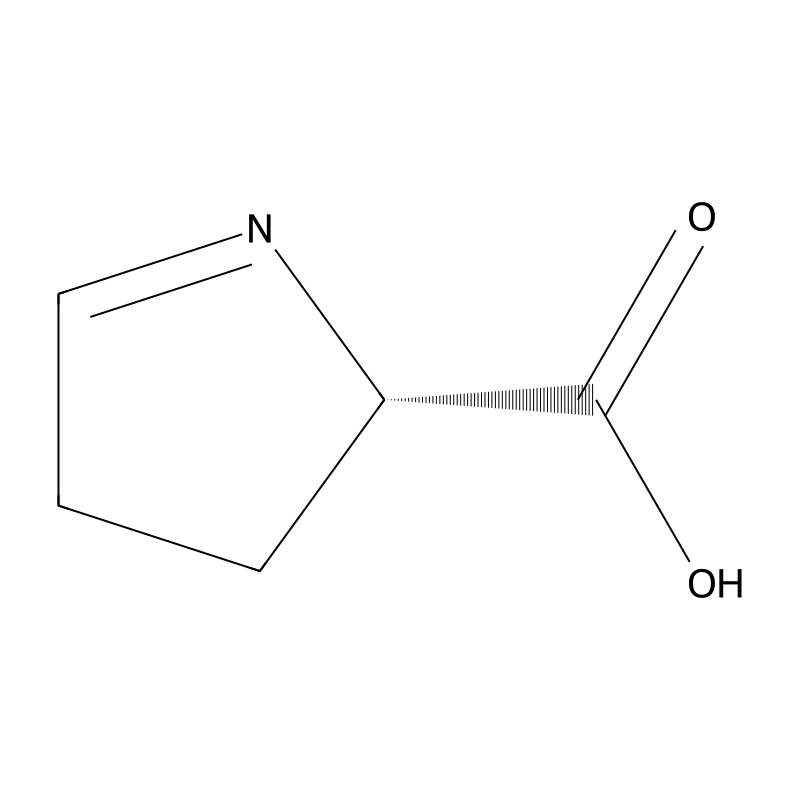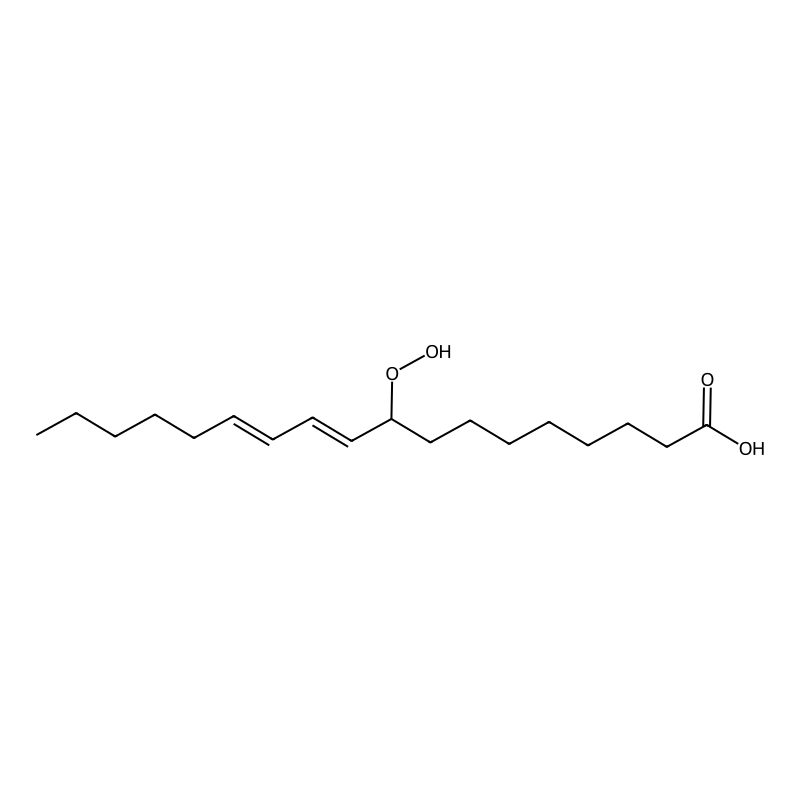N,N-diethyl-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide
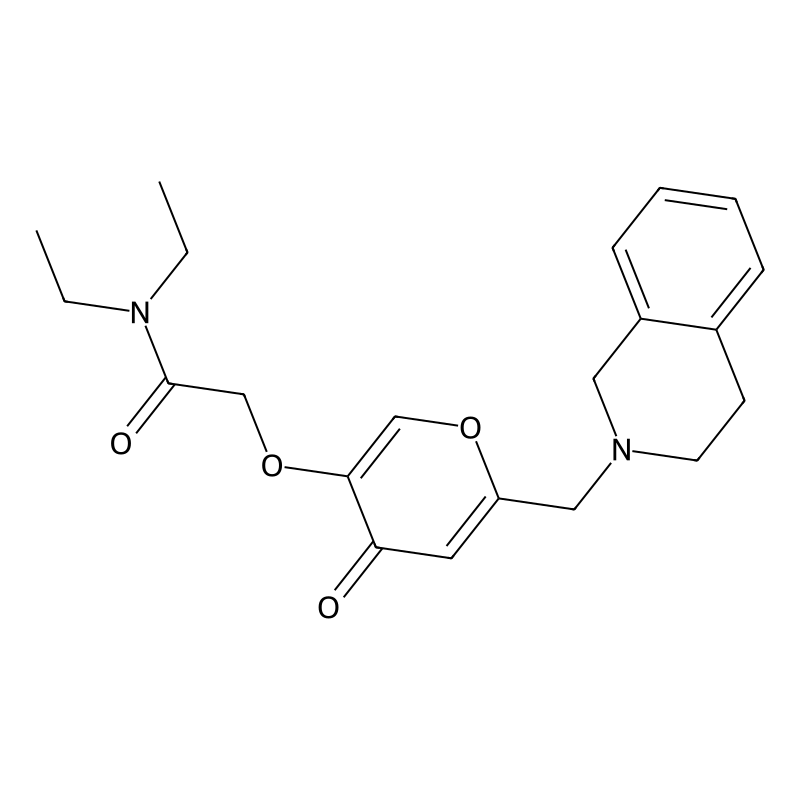
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Antifungal Applications
Scientific Field: Phytopathology Summary of Application: Compounds similar to the one , specifically 2-aryl-3,4-dihydroisoquinolin-2-ium compounds, have been studied for their antifungal properties. They have shown definite activities in vitro against several phytopathogenic fungi and a broad antifungal spectrum . Methods of Application: The compounds were evaluated for bioactivity against seven phytopathogenic fungi using the mycelial growth rate method . Results: Almost all the compounds showed definite activities in vitro against each of the test fungi at 50 μg/mL. In most cases, the mono-halogenated compounds exhibited excellent activities superior to the QBAs sanguinarine and chelerythrine .
Free-Radical Scavenging
Scientific Field: Biochemistry Summary of Application: 3,4-dihydroisoquinoline derivatives have been synthesized and tested for their free-radical scavenging activity using various assays . Methods of Application: The compounds were tested for their free-radical scavenging activity using 2,2-diphenyl-1-picrylhydrazyl radical (DPPH · ), 2,2’-azino-bis (3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS ·+ ), superoxide anion radical (O 2·−) and nitric oxide radical ( · NO) assays . Results: Almost each of newly synthesized compounds exhibited radical scavenging capabilities .
Antitumor Applications
Scientific Field: Oncology Summary of Application: Compounds similar to the one you mentioned, specifically 4-aminoquinazoline derivatives, have been synthesized and tested for their potential antitumor activity against the MKN45 cell line . Methods of Application: The compounds were synthesized through a four-step process and their structures were characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction . Results: Most of the products showed potential antitumor activity against the MKN45 cell line. Two compounds exhibited significant inhibitory activity higher than that of Gefitinib used as the positive control .
Energy Dispersive X-ray Spectrometry
Scientific Field: Material Science Summary of Application: The compound’s name, F2617-1000, is associated with ASTM F2617, a standard test method for identification and quantification of certain elements in polymeric materials using Energy Dispersive X-ray Spectrometry . Methods of Application: The method involves the use of an X-ray fluorescence spectrometer, such as the Epsilon 1, to analyze the elemental composition of a sample . Results: The method is used to ensure compliance with various industry standards and regulations, such as RoHS-3 for electronics and CPSIA for many consumer goods .
Translational Research
Scientific Field: Biomedical Research Summary of Application: The Stellar MS, which is associated with the compound’s name HMS1657G04, powers translational research. It streamlines the verification of proteins and metabolites of clinical interest . Methods of Application: The Stellar MS is used in conjunction with other instruments and software platforms to create workflows for translational research . Results: The Stellar MS enables researchers to make breakthrough discoveries more efficiently, ultimately improving human health .
Ion Transport Control
Scientific Field: Sustainable Energy Summary of Application: Researchers have probed the transit of cations across a nanopore membrane for the generation of osmotic energy . Methods of Application: The team controlled the passage of cations across the membrane using a voltage applied to a gate electrode . Results: This control allowed the cation-selective transport to be tuned from essentially zero to complete cation selectivity, leading to a six-fold increase in the osmotic energy efficiency .
- This compound appears to be a synthetic organic molecule.
- The presence of the 3,4-dihydro-1H-isoquinolin-2-yl group suggests a potential link to the isoquinoline class of alkaloids, which have various biological activities [].
- The amide and oxopyran moieties further contribute to the molecule's functionality.
- Without further information on its origin or synthesis, it's difficult to determine its significance in scientific research.
Molecular Structure Analysis
The key features of the molecule include:
- A central 3,4-dihydro-1H-isoquinoline ring, which is a partially saturated form of isoquinoline, a common scaffold in biologically active molecules [].
- A six-membered oxopyran ring, likely containing a carbonyl group (C=O), indicating potential for various chemical reactions.
- An amide linkage (N-C=O) connected to the oxopyran ring, suggesting a role in hydrogen bonding and potentially affecting solubility.
- An N,N-diethylacetamide group, incorporating two ethyl groups attached to a nitrogen atom within the amide linkage, which might influence the molecule's lipophilicity.
Chemical Reactions Analysis
- Hydrolysis: The amide bond could be susceptible to hydrolysis, breaking down under acidic or basic conditions into its constituent carboxylic acid and amine components.
- Esterification: The oxopyran ring might undergo esterification reactions with alcohols under specific conditions.
- Alkylation: The presence of reactive sites on the molecule could allow for alkylation reactions with suitable reagents.
Physical And Chemical Properties Analysis
- The presence of the amide and oxopyran groups suggests moderate polarity, potentially leading to some solubility in water and organic solvents.
- The two ethyl groups might contribute to lipophilicity, increasing solubility in non-polar solvents.
- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
- Work in a well-ventilated fume hood.
- Consult with a qualified chemist for proper handling procedures.

